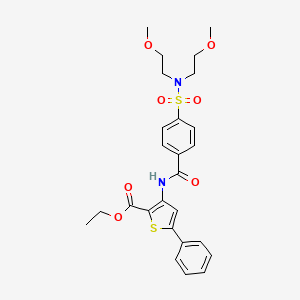
ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C26H30N2O7S2 and its molecular weight is 546.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 3-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5-phenylthiophene-2-carboxylate, identified by its CAS number 392290-16-3, is a complex organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C26H30N2O7S2, with a molecular weight of approximately 546.65 g/mol. The compound features several functional groups, including:
- Ester group (carboxylate)
- Sulfamoyl group
- Amide group
- Phenyl group
These groups contribute to the compound's reactivity and biological interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The sulfonamide group is known to inhibit specific enzymes, potentially affecting metabolic pathways. The phenylthiophene structure may facilitate interactions with cellular membranes and receptors, modulating various biological responses.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Preliminary studies suggest that it may possess efficacy against a range of bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory properties of this compound. The presence of the sulfamoyl group may play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
Case Studies and Research Findings
- Antitumor Efficacy in Cell Lines : A study evaluated the cytotoxic effects of related compounds on L1210 leukemia cells, demonstrating that structural modifications significantly influenced their efficacy. The results indicated that compounds with similar functional groups exhibited IC50 values in the low micromolar range .
- Antimicrobial Testing : In vitro assays were conducted to assess the antimicrobial effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition, suggesting potential therapeutic applications for treating bacterial infections .
- Inflammation Model : In vivo studies using murine models of inflammation indicated that the compound reduced edema and inflammatory markers significantly compared to control groups, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
ethyl 3-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7S2/c1-4-35-26(30)24-22(18-23(36-24)19-8-6-5-7-9-19)27-25(29)20-10-12-21(13-11-20)37(31,32)28(14-16-33-2)15-17-34-3/h5-13,18H,4,14-17H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUNJYOSWNSRDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














